Eugenol sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

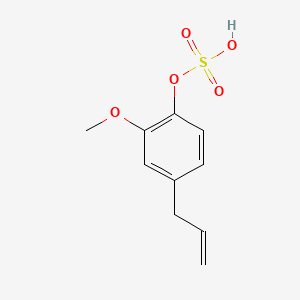

Eugenol sulfate is a phenylpropanoid that is eugenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a monomethoxybenzene and a phenylpropanoid. It derives from a eugenol. It is a conjugate acid of a this compound(1-).

[2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid, also known as 4-allyl-2-methoxyphenyl hydrogen sulfate or sulfuric acid mono-(4-allyl-2-methoxy-phenyl ester), belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid can be converted into eugenol.

Analyse Des Réactions Chimiques

Formation and Metabolism

Eugenol undergoes various metabolic transformations, one of which involves sulfation. The hydroxyl group in eugenol can react with sulfate donors, such as 3'-phospho-5'-adenylyl sulfate (PAPS), catalyzed by sulfotransferase enzymes (e.g., Sulfotransferase 1A3). This reaction leads to the formation of eugenol sulfate, which is then excreted in urine as a conjugated metabolite .

Oxidative Reactions

This compound can participate in oxidative reactions, particularly when exposed to reactive oxygen species (ROS). Studies have shown that eugenol itself can be oxidized by hydroxyl radicals and other reactive species, leading to the formation of various products, including this compound . The oxidation process can enhance the toxicity of the resulting compounds, as indicated by increased consumption rates in oxidative potential assays.

Photochemical Reactions

The photochemical behavior of eugenol and its derivatives, including this compound, has been investigated under various conditions. Photolysis experiments indicate that eugenol can degrade under UV light exposure, producing reactive intermediates that may further react with other compounds or undergo transformations into more complex structures .

Oxidation Mechanism

The oxidation mechanism for this compound involves several steps:

-

Initiation : Formation of hydroxyl radicals through photolysis or other means.

-

Propagation : Hydroxyl radicals react with this compound, leading to the formation of various oxidized products.

-

Termination : The reaction may produce stable end products or regenerate ROS.

The degradation rates of this compound are influenced by factors such as pH and dissolved oxygen levels during the reaction .

Sulfation Pathway

The sulfation pathway for eugenol involves:

-

Sulfotransferase Activity : The enzyme catalyzes the transfer of a sulfonate group to the hydroxyl group of eugenol.

-

Formation of this compound : This results in the conjugated form, which is more water-soluble and readily excreted.

This pathway is crucial for detoxifying potentially harmful compounds in biological systems .

Reaction Rate Constants

The following table summarizes the rate constants for the gas-phase reaction of eugenol with hydroxyl radicals:

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (hours) |

|---|---|---|

| Eugenol + OH Radicals | 1.5 × 10⁻¹¹ | 2.31 ± 0.12 |

This indicates that eugenol is highly reactive in atmospheric conditions, suggesting rapid conversion into secondary organic aerosol components .

Product Yields from Oxidation

The table below illustrates product yields from various oxidation experiments involving eugenol:

| Experiment Type | Product Yield (%) | Conditions |

|---|---|---|

| Direct Photolysis | 140 - 197 | UV light exposure |

| Hydroxyl Radical Initiation | Variable | Presence of OH radicals |

| Triplet State Initiation | Variable | Acidic conditions |

These results demonstrate significant product formation under different oxidative conditions, highlighting the complexity of reactions involving eugenol and its derivatives .

Propriétés

Numéro CAS |

95480-60-7 |

|---|---|

Formule moléculaire |

C10H12O5S |

Poids moléculaire |

244.27 g/mol |

Nom IUPAC |

(2-methoxy-4-prop-2-enylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C10H12O5S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3,(H,11,12,13) |

Clé InChI |

XWAZTQUZONPJEW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |

SMILES canonique |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |

Key on ui other cas no. |

95480-60-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.